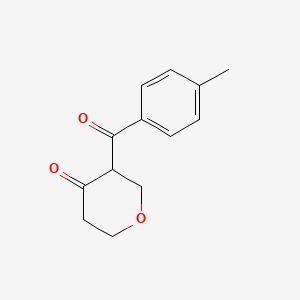
3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones This compound is characterized by the presence of a pyran ring fused with a benzoyl group substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one typically involves the reaction of 4-methylbenzoyl chloride with dihydropyran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 4-methylbenzoyl chloride and dihydropyran.
Catalyst/Base: Triethylamine.
Solvent: Anhydrous dichloromethane.
Temperature: Room temperature.
Reaction Time: Several hours until completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzoyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the benzoyl ring.
Scientific Research Applications
3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzoyl)-2H-pyran-4-one: Similar structure but lacks the dihydro component.
4-Methylbenzoyl-2H-pyran-4-one: Similar but with different substitution patterns.
Uniqueness
3-(4-Methylbenzoyl)dihydro-2H-pyran-4(3H)-one is unique due to the presence of both the dihydropyran ring and the methyl-substituted benzoyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(4-methylbenzoyl)oxan-4-one |
InChI |
InChI=1S/C13H14O3/c1-9-2-4-10(5-3-9)13(15)11-8-16-7-6-12(11)14/h2-5,11H,6-8H2,1H3 |
InChI Key |
HLSAJKCZHUBNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















